
Methyl 1-pentyl-1H-imidazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-pentyl-1H-imidazole-4-carboxylate is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by a methyl ester group at the fourth position and a pentyl group at the first position of the imidazole ring. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and industrial processes due to their versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-pentyl-1H-imidazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-pentylimidazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product quality. The final product is purified through techniques such as recrystallization or chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-pentyl-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride in an organic solvent.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amides or thioesters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 1-pentyl-1H-imidazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex imidazole derivatives.
Biology: Investigated for its potential as an enzyme inhibitor due to its imidazole ring, which can mimic natural substrates.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the development of new materials and catalysts for various chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 1-pentyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. This coordination disrupts the normal function of the enzyme, leading to the desired biological effect. The compound can also interact with cellular membranes, altering their permeability and affecting cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 1H-imidazole-1-carboxylate: Similar structure but lacks the pentyl group, leading to different chemical properties and applications.
1-Pentylimidazole: Lacks the ester group, resulting in different reactivity and biological activity.
Methyl 4-imidazolecarboxylate: Similar ester group but different substitution pattern on the imidazole ring.
Uniqueness
Methyl 1-pentyl-1H-imidazole-4-carboxylate is unique due to the presence of both the pentyl group and the methyl ester group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and makes it a valuable compound in various research and industrial applications .
Propiedades
Número CAS |
521084-22-0 |
|---|---|
Fórmula molecular |
C10H16N2O2 |
Peso molecular |
196.25 g/mol |
Nombre IUPAC |
methyl 1-pentylimidazole-4-carboxylate |
InChI |
InChI=1S/C10H16N2O2/c1-3-4-5-6-12-7-9(11-8-12)10(13)14-2/h7-8H,3-6H2,1-2H3 |
Clave InChI |
MHAGAOCGZRPODX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCN1C=C(N=C1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


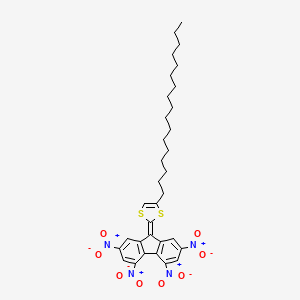


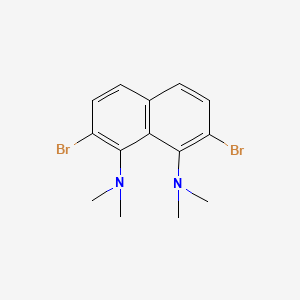
![4-chloro-3H-triazolo[4,5-g]quinoline](/img/structure/B14241967.png)
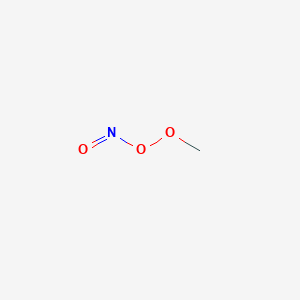
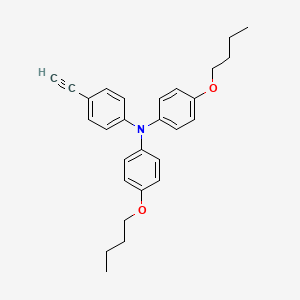
![4-[2-(2,4-Difluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methylpyridine](/img/structure/B14241990.png)
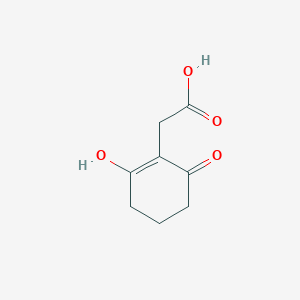

![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14242009.png)
![3-{[3-(Octyloxy)-3-oxopropyl]disulfanyl}propanoic acid](/img/structure/B14242011.png)

![Acetic acid;6-[(4-methoxyphenyl)methoxy]hexan-1-ol](/img/structure/B14242021.png)
